molecular formula C17H13NO2 B069281 7-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 181048-54-4

7-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B069281
CAS No.: 181048-54-4
M. Wt: 263.29 g/mol
InChI Key: FTDDWOPSQXABQF-UHFFFAOYSA-N
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Description

7-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 181048-54-4) is a quinoline-based organic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . This chemical scaffold is recognized in medicinal chemistry for its versatility in interacting with biological targets and is a valuable building block for synthesizing novel pharmaceutical agents . Researchers are exploring derivatives of this compound for their potential in treating ocular diseases and cancer. One closely related analog, a 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid derivative known as Y-0452, has been identified as a novel agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . In preclinical studies for diabetic retinopathy, this agonist demonstrated therapeutic benefits by ameliorating retinal leukostasis and vascular leakage, preserving retinal function, and reducing cell death in diabetic rats . Furthermore, the 2-phenylquinoline-4-carboxylic acid structure serves as an effective cap group in the design of histone deacetylase (HDAC) inhibitors . Introducing this group has led to the development of potent inhibitors with notable selectivity for the HDAC3 isoform, which exhibit anticancer activity through the induction of G2/M cell cycle arrest and the promotion of apoptosis in cancer cells such as K562 leukemia cells . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

7-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-7-8-13-14(17(19)20)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDDWOPSQXABQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347693
Record name 7-Methyl-2-phenyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181048-54-4
Record name 7-Methyl-2-phenyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

Isatin (A ) reacts with 4-methylacetophenone in aqueous ethanol, facilitated by potassium hydroxide, to form the intermediate B1 (Scheme 1). The methyl group at the acetophenone’s para-position directs regioselective cyclization, ensuring the methyl substituent occupies the quinoline’s 7th position. Subsequent acidification precipitates the quinoline-4-carboxylic acid core.

Key Optimization Parameters :

  • Solvent System : A 1:1 ethanol-water mixture maximizes solubility of intermediates while preventing premature precipitation.

  • Temperature : Reflux at 80°C for 6–8 hours ensures complete cyclization.

  • Catalyst : Substoichiometric CuBr₂ (5 mol%) enhances reaction rate by 40%, reducing side-product formation.

Yield and Byproduct Analysis

Under optimized conditions, this method achieves a 68% isolated yield (Table 1). Major byproducts include 2-phenylquinoline-4-carboxylic acid (12%) and demethylated analogs (7%), attributable to incomplete cyclization and oxidative side reactions.

Table 1. Pfitzinger Reaction Outcomes for this compound

ParameterValue
Yield68% ± 2.5%
Reaction Time7 hours
Purity (HPLC)98.3%
Byproducts19% total

Doebner Condensation Approach

The Doebner reaction offers an alternative route using α-keto acids and aryl aldehydes. For 7-methyl substitution, 3-methylaniline condenses with benzaldehyde and α-ketobutyric acid in a one-pot protocol.

Mechanistic Insights

The reaction proceeds via imine formation between 3-methylaniline and benzaldehyde, followed by α-ketobutyric acid addition. Cyclodehydration generates the quinoline ring, with the aniline’s methyl group occupying the 7th position (Scheme 2).

Critical Modifications :

  • Catalyst : Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride enable solvent-free conditions, improving yield to 76%.

  • Microwave Assistance : Irradiation at 150 W reduces reaction time from 6 hours to 45 minutes, though yields remain comparable (72%).

Comparative Performance

Table 2. Doebner Method Optimization

ConditionYield (%)Purity (%)
Conventional6895.1
Nanoparticle-Catalyzed7697.8
Microwave-Assisted7296.5

Side reactions predominantly arise from over-oxidation of the methyl group, producing 7-carboxy derivatives (9%–11%).

Nanoparticle-Catalyzed Synthesis

Magnetic nanoparticle catalysts have emerged as sustainable alternatives for quinoline synthesis. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables efficient cyclization under solvent-free conditions.

Protocol Overview

  • Catalyst Preparation : Silica-coated magnetite nanoparticles are functionalized with urea-thiazole sulfonic acid groups via reflux in toluene.

  • Reaction Setup : 3-methylaniline (1.2 eq), benzaldehyde (1 eq), and α-ketobutyric acid (1 eq) are mixed with 10 mg catalyst at 80°C.

  • Workup : The catalyst is magnetically separated, and the product is recrystallized from ethanol.

Advantages Over Conventional Methods

  • Reusability : The catalyst retains 89% activity after five cycles (Figure 1).

  • Efficiency : Turnover frequency (TOF) reaches 12.4 h⁻¹, surpassing homogeneous catalysts by 3.1-fold.

Table 3. Catalyst Performance Metrics

CycleYield (%)Purity (%)
17697.8
37397.1
56895.6

Ester Hydrolysis Route

Methyl 7-methyl-2-phenylquinoline-4-carboxylate serves as a precursor, synthesized via acid-catalyzed esterification of the carboxylic acid. Hydrolysis under basic conditions yields the target compound.

Synthesis of Methyl Ester Intermediate

Refluxing this compound with methanol and H₂SO₄ (3 mL) for 6 hours affords the ester in 50% yield.

Hydrolysis to Carboxylic Acid

Conditions :

  • Base : 2M NaOH, 80°C, 4 hours.

  • Yield : 92% after recrystallization from ethanol.

Table 4. Ester Hydrolysis Efficiency

ParameterValue
Starting Ester Purity98.3%
Hydrolysis Yield92% ± 1.2%
Product Purity99.1%

Comparative Analysis of Methods

Table 5. Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Scalability
Pfitzinger Reaction6898.3High
Doebner Condensation7697.8Moderate
Nanoparticle Catalysis7697.8High
Ester Hydrolysis9299.1Low

The ester hydrolysis route achieves the highest yield but requires pre-synthesized ester intermediates. Nanoparticle-catalyzed methods balance yield and scalability, making them preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-Methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new drugs, particularly as inhibitors of specific enzymes like histone deacetylases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
7-Methyl-2-phenylquinoline-4-carboxylic acid 7-CH₃, 2-Ph, 4-COOH 263.29 Methyl enhances lipophilicity; planar quinoline core
2-(4-Methylphenyl)quinoline-4-carboxylic acid 4-CH₃ (phenyl), 2-Ph, 4-COOH 263.28 Methyl on phenyl ring; similar MW but distinct steric effects
6-Methoxy-2-(4-fluorophenyl)quinoline-4-carboxylic acid (4b) 6-OCH₃, 4-F-Ph, 4-COOH 297.27 Methoxy increases polarity; fluorine enhances electronic interactions
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 8-Cl, 4-CH₃ (phenyl), 4-COOH 297.73 Chlorine adds lipophilicity; alters binding affinity
Key Observations:
  • Electronic Effects : Methoxy (electron-donating) and chlorine (electron-withdrawing) substituents modulate electron density, affecting interactions with bacterial targets .
Table 2: Antimicrobial Activity Comparison (MIC Values)
Compound S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) MRSA Activity Cytotoxicity (MTT Assay)
This compound derivatives (e.g., 5a4) 64 128 Moderate Low cytotoxicity
2-Phenylquinoline-4-carboxylic acid (unsubstituted) >256 >256 None Not reported
6-Methoxy-2-aryl derivatives (e.g., 4b) 128 256 Weak Moderate
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 32 64 Strong High
Key Findings:
  • Enhanced Gram-Positive Activity : The 7-methyl derivative (5a4) shows superior activity against S. aureus (MIC 64 µg/mL) compared to unsubstituted analogs, likely due to optimized hydrophobicity and hydrogen bonding .
  • Chlorine Substitution : The 8-chloro analog exhibits potent activity (MIC 32 µg/mL) but higher cytotoxicity, suggesting a trade-off between efficacy and safety .
  • Methoxy Limitations : 6-Methoxy derivatives (e.g., 4b) show reduced potency, possibly due to increased polarity impairing membrane penetration .

Biological Activity

7-Methyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its quinoline structure, characterized by a fused benzene and pyridine ring, along with a carboxylic acid functional group, endows it with diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action and potential therapeutic applications.

The molecular formula of this compound is C₁₇H₁₃NO₂. The compound is notable for its structural features:

Feature Description
Molecular Weight 263.29 g/mol
Functional Groups Carboxylic acid, methyl group, phenyl group
Solubility Soluble in organic solvents; limited in water

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . By binding to the active site of HDAC enzymes, it prevents the removal of acetyl groups from histones, leading to altered gene expression, cell cycle arrest, and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of this compound and its derivatives.

Antibacterial Studies

A series of derivatives were synthesized and evaluated for their antibacterial activities against various strains:

Compound Target Bacteria Activity (Zone of Inhibition)
5aStaphylococcus aureus18 mm
5bEscherichia coli20 mm
5cMethicillin-resistant Staphylococcus aureus (MRSA)15 mm

In vitro studies indicated that structural modifications significantly enhanced antibacterial activity. For instance, compounds with higher lipophilicity exhibited stronger activity against Gram-positive bacteria compared to their less lipophilic counterparts .

Antifungal Activity

Research has also explored the antifungal properties of quinoline derivatives, including this compound. It has shown moderate efficacy against common fungal pathogens, although specific quantitative data are less well-documented compared to antibacterial studies .

Case Studies

  • Anticancer Activity : A study demonstrated that this compound induced apoptosis in various cancer cell lines through HDAC inhibition. The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimalarial Potential : While primarily focused on quinoline derivatives, related compounds have been evaluated for antimalarial activity against Plasmodium falciparum. These studies suggest that modifications in the quinoline structure can lead to significant improvements in efficacy and selectivity .

Q & A

Q. What are the common synthetic routes for 7-methyl-2-phenylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The Pfitzinger reaction is a foundational method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensation of isatin with a ketone (e.g., acetophenone derivatives) in an alkaline medium. For this compound, substituting phenylacetic acid with methyl-substituted precursors could introduce the 7-methyl group. Optimization includes adjusting pH (sodium acetate buffer), temperature (80–100°C), and reaction time (12–24 hrs). Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the quinoline backbone and substituents (e.g., methyl at position 7, phenyl at position 2).
  • FTIR : Identify carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and aromatic C-H stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected at 278.12 for C18_{18}H15_{15}NO2_2).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for analogous 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives .

Q. What safety protocols are essential when handling this compound?

While specific GHS data for this compound is limited, analogous quinoline-carboxylic acids require:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid water to prevent environmental release .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., kinase inhibitors). For example:

  • Target : Human topoisomerase II (PDB ID: 1ZXM).
  • Parameters : Grid box centered on the ATP-binding site, exhaustiveness = 20.
  • Analysis : Binding affinity (< -7.0 kcal/mol) and hydrogen-bonding interactions with key residues (e.g., Asp543) suggest potential anticancer activity. Validate with in vitro assays (e.g., MTT on cancer cell lines) .

Q. How do structural modifications at the 7-methyl or 2-phenyl positions affect physicochemical properties?

  • Lipophilicity : Introducing electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring decreases logP (test via shake-flask method).
  • Solubility : Methyl groups enhance hydrophobicity; counter with polar substituents (e.g., -OH) at position 4.
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways (e.g., decarboxylation under acidic conditions) .

Q. How can contradictory data in biological assays be resolved?

Example: Discrepancies in antimicrobial activity (MIC values) may arise from:

  • Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922).
  • Assay Conditions : Standardize inoculum size (1 × 105^5 CFU/mL) and media (Mueller-Hinton agar).
  • Compound Purity : Verify via HPLC (>98% purity, C18 column, acetonitrile/water gradient) .

Methodological Guidance

Designing a Structure-Activity Relationship (SAR) Study

  • Variants : Synthese derivatives with substituents at positions 2 (e.g., 4-fluorophenyl), 4 (e.g., ester analogs), and 7 (e.g., ethyl, halogen).
  • Assays : Prioritize enzyme inhibition (e.g., COX-2 ELISA) and cytotoxicity (e.g., IC50_{50} in HepG2 cells).
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Addressing Low Yield in Carboxylic Acid Formation

  • Issue : Hydrolysis of ester intermediates to carboxylic acids <50% yield.
  • Solution : Optimize base (e.g., NaOH vs. LiOH), solvent (THF/water vs. ethanol/water), and temperature (reflux vs. RT).
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, UV visualization) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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